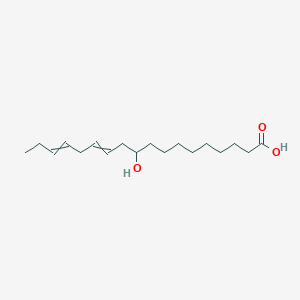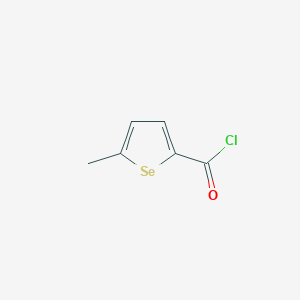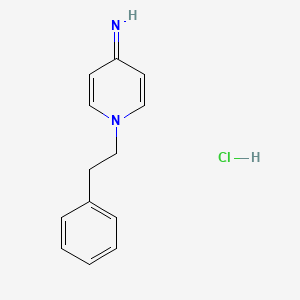
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride: is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It is a derivative of pyridine, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia. This reaction forms 1,4-dihydropyridines, which can then be further modified to obtain the desired compound . The classical Hantzsch pyridine synthesis is a well-known method for preparing such compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridines.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridines, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1,4-Dihydropyridine: A parent compound with similar structural features.
Pyridine: A basic aromatic heterocycle with one nitrogen atom.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Uniqueness
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
33263-00-2 |
|---|---|
Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
1-(2-phenylethyl)pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,7-8,10-11,14H,6,9H2;1H |
InChI Key |
YKECYMFUPBTPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


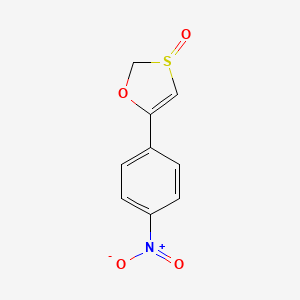
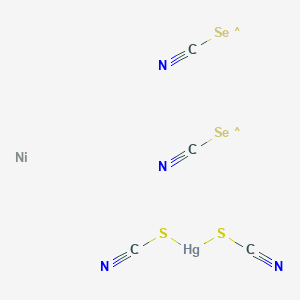
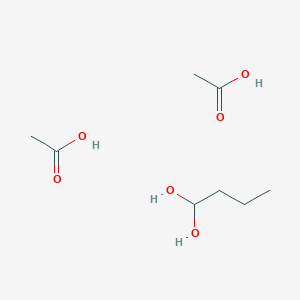
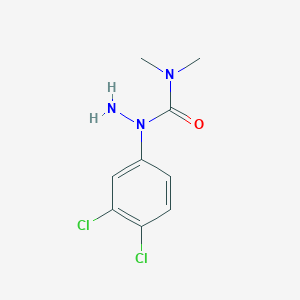
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
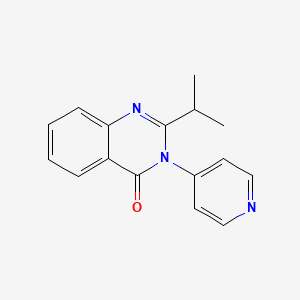

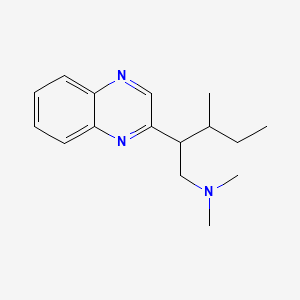

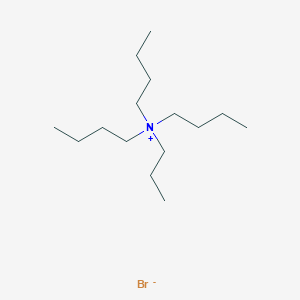
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
